Roscovitine

説明

Historical Development and Discovery

The discovery of roscovitine emerged from foundational studies on cell cycle regulation in marine invertebrate models, particularly starfish oocytes. Researchers Laurent Meijer and Miroslav Strnad identified CDKs as key regulators of mitosis and sought small-molecule inhibitors to probe their biological roles. Initial screening of purine derivatives led to the identification of olomoucine, a precursor with moderate CDK inhibitory activity. Structural optimization of olomoucine’s purine scaffold yielded this compound, which exhibited enhanced potency and selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.

Key milestones in its development include:

- 1997 : Characterization of this compound’s biochemical effects on CDKs, including inhibition of CDK1/cyclin B (IC50 = 0.65 μM) and CDK2/cyclin E (IC50 = 0.7 μM).

- 2003 : Elucidation of its crystal structure in complex with CDK2, revealing critical interactions with Leu83 and Val18 residues in the ATP-binding pocket.

- 2005 : Demonstration of its efficacy in inducing apoptosis in multiple myeloma cells via RNA polymerase II inhibition and Mcl-1 downregulation.

特性

IUPAC Name |

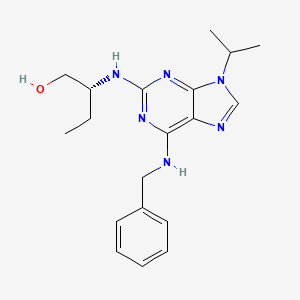

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171928 | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-46-6 | |

| Record name | Roscovitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seliciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seliciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | roscovitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Large-Scale Production Challenges

Scalability requires addressing solvent selection, catalyst loading, and byproduct formation. The original protocol’s use of THF posed flammability concerns, prompting substitution with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with comparable efficacy. Reducing palladium catalyst loading from 5 mol% to 2 mol% via ligand optimization (XPhos) maintained coupling efficiency while lowering costs.

Isomer Control and Purification

Isomerization risks during synthesis are mitigated through pH-controlled crystallization. The biarylmethylamine intermediate is isolated as a ditrifluoroacetate salt at pH 2.5–3.0, minimizing racemization. This step ensures enantiomeric excess (ee) >98%, critical for maintaining this compound’s CDK inhibitory activity.

Structural Modifications and Analog Synthesis

Functional Group Tolerability

Modifications in the biaryl region (Zone 2) are more permissible than in the aminobutanol moiety (Zone 3). For example, replacing the benzene ring with a phenol group retains 80% activity, whereas (S)-stereoisomers in Zone 3 exhibit 14-fold lower potency. Such insights guide synthetic strategies to avoid deleterious substitutions.

Analytical and Quality Control Measures

Purity Assessment

This compound batches are analyzed using:

Stability Profiling

Long-term storage at -20°C in dimethyl sulfoxide (DMSO) or methanol prevents degradation, with <5% decomposition over 12 months. Thermal gravimetric analysis (TGA) shows stability up to 150°C, ensuring viability during lyophilization.

Comparative Pharmacokinetic Considerations

Though beyond synthesis, pharmacokinetic data inform formulation choices. This compound exhibits:

- Bioavailability : 60–70% in murine models, with first-pass metabolism primarily via hepatic CYP3A4.

- Half-Life : 4–6 hours in plasma, necessitating sustained-release formulations for clinical use.

Industrial Synthesis Protocols

Pilot-Scale Production

A 10 kg batch synthesis reported by Oumata et al. (2014) highlights:

Cost-Effective Catalyst Recovery

Nanoparticle-immobilized palladium catalysts enable 90% recovery and reuse over five cycles, reducing raw material costs by 40%.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for Step 1, enhancing throughput. Microreactor technology minimizes thermal gradients, improving yield consistency.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates achieves ee >99.5%, surpassing traditional crystallization methods.

Applications in Drug Development

Combination Therapies

This compound’s synergy with cisplatin in NSCLC models informs co-formulation strategies requiring compatible synthesis pathways.

Prodrug Derivatives

Phosphate prodrugs (e.g., this compound-5’-phosphate) are synthesized via phosphorylation at the purine N9 position, enhancing aqueous solubility for intravenous delivery.

化学反応の分析

科学的研究の応用

Roscovitine, also known as CY-202 or Seliciclib, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that functions by directly competing for the ATP-binding site . It is a broad-range purine inhibitor, effective against CDK1, CDK2, CDK5, and CDK7, but less so against CDK4 and CDK6 . this compound is currently being evaluated as a potential treatment for cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis .

Scientific Research Applications

This compound is widely utilized as a biological tool in studies related to the cell cycle, cancer, apoptosis, and neurobiology . Research indicates that this compound can inhibit cell proliferation and prevent the production of amyloid-beta, suggesting potential applications in Alzheimer's disease and various cancers .

Anti-Cancer Applications

This compound's anti-cancer effects have been studied in various cancer xenografts. Some findings include:

- Colorectal Cancer: In xenograft experiments using LoVo human colorectal cancer cells in CD1 nude mice, this compound (100 mg/kg, administered intraperitoneally three times daily for five days) resulted in a 45% reduction in tumor growth compared to controls .

- Uterine Carcinoma: In xenograft experiments using MESSA-DX5 human uterine carcinoma cells in CD1 nude mice, this compound (500 mg/kg orally three times daily for four days) significantly reduced tumor growth .

- Breast Cancer: MDA-MB 231 tumor xenografts in nude mice showed a 73% increase in growth inhibition when combining this compound (100 mg/kg) with irradiation (7.5 Gy), compared to 54% for irradiation alone .

- Colon Cancer: this compound (500 mg/kg orally) caused a 79% reduction in tumor growth compared to controls on day 5 in the HCT116 human colon cancer xenograft model in nude mice .

- Ewing’s Sarcoma: Mice xenografts of A4573 Ewing’s sarcoma cells treated with this compound (50 mg/kg intraperitoneally for five days) grew only ~1.25-fold relative to their original size at the start of treatment, while tumors in untreated mice grew ~14.5-fold .

- Prostate Cancer: this compound showed a 35% tumor growth inhibition in a PC-3 prostate cancer xenograft model .

- Osteosarcoma: Osteosarcoma tumor xenografts in B6D2F1 mice showed a 55% reduction in weight in animals receiving this compound (300 mg/kg a day orally) during resting time and a 35% reduction in those treated at active time compared with untreated controls .

- Glioblastoma: this compound has demonstrated anti-proliferative and pro-apoptotic effects on two human glioblastoma cell lines in vitro, with changes in gene expression of CDKs and cyclins, along with p53 and p21 .

Neurodegenerative Diseases

This compound is being explored for its potential in treating neurodegenerative conditions . Pretreatment with this compound at 20 µmol/L for 24 hours was protective against HIV protein gp120 toxicity in an animal model of HIV-protein mediated neurotoxicity .

Kidney Diseases

This compound has shown promise in treating kidney diseases . Studies in rats with Thy1 glomerulonephritis showed that this compound treatment preserved renal function, increasing creatinine clearance, reducing proteinuria and haematuria, and increasing urinary excretion . In rats with passive Heymann nephritis, treatment with this compound decreased the number of glomerular mitotic figures . In a Pkd1 conditional knockout mouse model, this compound-treated group showed a significant inhibition of polycystic kidney disease .

Metabolic Effects

This compound can prevent prolonged diet-induced metabolic disruption and restore mitochondrial activity in brown adipose tissue (BAT) and epididymal white adipose tissue (eWAT) . It reduces weight gain in obese mice and prevents accompanying inflammation, fibrosis, and insulin resistance . Proteomic analysis indicates that this compound promotes healthier mitochondria and activates creatine biosynthesis, contributing to its anti-obesity activity .

Pain Treatment

This compound has been investigated for pain treatment in animal models . In bone cancer mice models, intrathecal administration of this compound reduced mechanical allodynia and thermal hyperalgesia by downregulating the expression of NR2A .

Retinal Degeneration

This compound decreased apoptosis of retinal photoreceptor cells in the Rd1 retinal degeneration mouse model . In a rabbit glaucoma model, this compound instillation lowered intraocular pressure and amplified the effects of tunicamycin .

RNA Synthesis

作用機序

類似化合物の比較

類似化合物

ファドラシクリブ: セレジクリブと比較して、CDK2およびCDK9に対する効力と選択性が向上した新規CDK阻害剤.

CCT068127: 同様の作用機序を持つ別のCDK阻害剤ですが、選択性プロファイルが異なります.

セレジクリブの独自性

セレジクリブは、細胞周期の調節と転写の両方に関係する複数のCDKを標的とする、幅広いCDK阻害スペクトルのために独特です。

類似化合物との比較

Table 1: Kinase Inhibition and Selectivity of Roscovitine vs. Key Analogues

Mechanistic Insights :

- CR8 : Shares this compound’s kinase family targets but exhibits stronger binding to CDKs and CK1 due to structural modifications (e.g., extended aromatic groups) .

- Pyrazolo-Pyrimidine Derivatives (4a, 7a) : Optimized hydrogen bonding with Leu83 in CDK2 enhances selectivity and potency. Compound 4a achieves submicromolar CDK2 inhibition (0.21 μM) vs. This compound’s 0.25 μM .

- N5-Substituted Derivatives (3b, 4b) : Maintain this compound’s pharmacokinetics but improve cytotoxicity (e.g., 4b: IC₅₀ = 2.57 μM in HepG2 vs. 13.82 μM for this compound) .

Antiproliferative Activity in Cancer Models

Table 2: Antiproliferative Efficacy in HCT116 and HepG2 Cells

Key Observations :

- Potency : Pyrazolo-pyrimidine derivatives (4a, 4b) outperform this compound by 3–24-fold in HCC and CRC models due to optimized CDK2 binding and ADMET properties .

- Resistance Profile : this compound retains efficacy in drug-resistant osteosarcoma cells (IC₅₀: low μM range), unlike doxorubicin or cisplatin .

Comparative Analysis of Structural and Functional Features

生物活性

Roscovitine (also known as (R)-roscovitine) is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered significant attention in the fields of cancer research and pharmacology due to its ability to modulate various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound functions primarily as an inhibitor of CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The compound's IC50 value averages around 15 µM across different cancer types, indicating its effectiveness in blocking cell cycle progression at multiple checkpoints (G0, G1, S, or G2/M) depending on the specific cellular context and dosage .

Key Pathways Affected by this compound

- Cell Cycle Regulation : this compound inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, leading to disrupted phosphorylation of substrates necessary for cell cycle progression.

- Apoptosis Induction : The compound promotes apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .

- Signal Transduction Pathways : this compound affects several signaling cascades including Ras-MAPK, NF-κB, and JAK-STAT pathways, which are integral to cell survival and proliferation .

Effects on Cancer Cell Lines

This compound has been extensively studied in various cancer models, demonstrating significant anti-proliferative effects across a range of tumor types:

| Cancer Type | Model | Dosage | Effect |

|---|---|---|---|

| Colorectal Cancer | LoVo xenograft | 100 mg/kg (i.p.) | 45% reduction in tumor growth |

| Uterine Carcinoma | MESSA-DX5 xenograft | 500 mg/kg (oral) | 62% reduction in tumor growth |

| Breast Cancer | MDA-MB-231 | 10 µg/ml | Induced irreversible growth inhibition |

| Ewing’s Sarcoma | A4573 xenograft | 50 mg/kg (i.p.) | Tumor size increased only ~1.25-fold |

| Prostate Cancer | PC-3 xenograft | 300 mg/kg (oral) | 35% tumor growth inhibition |

These findings illustrate this compound's potential as a therapeutic agent in oncology, particularly for its ability to enhance the efficacy of existing treatments when combined with radiation therapy .

Case Studies

-

Colorectal Cancer Study :

In a study involving human colorectal cancer xenografts, this compound was administered intraperitoneally at a dosage of 100 mg/kg three times daily for five days. Results indicated a significant reduction in tumor size by approximately 45%, showcasing its potential as an adjunctive treatment in colorectal malignancies . -

Breast Cancer Analysis :

Research on MDA-MB-231 cells revealed that treatment with this compound not only inhibited DNA synthesis but also induced morphological changes typical of apoptosis such as chromatin condensation and cell shrinkage. These effects were observed even after the removal of the drug, indicating a lasting impact on cell viability .

Additional Biological Activities

Apart from its anti-cancer properties, this compound has shown promise in modulating immune responses and exerting analgesic effects. It influences innate immunity by inducing apoptosis in neutrophils and eosinophils while promoting an anti-inflammatory T-cell response. Furthermore, it has been noted for its protective effects against cystic fibrosis by enhancing CFTR trafficking to the plasma membrane .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer : Adhere to STAIR guidelines for preclinical studies: blind treatment groups, use both sexes in animal models, and report detailed protocols (e.g., cell passage numbers, serum batch details). Deposit raw data (e.g., flow cytometry FCS files, Western blot images) in public repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。